2-Cyano-5-(4-methylsulfonylphenyl)phenol
Description
2-Cyano-5-(4-methylsulfonylphenyl)phenol is a synthetic aromatic compound featuring a phenol backbone substituted with a cyano group at the 2-position and a 4-methylsulfonylphenyl group at the 5-position.
Properties
IUPAC Name |
2-hydroxy-4-(4-methylsulfonylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-19(17,18)13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOVUCBIGSDTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684947 | |
| Record name | 3-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-20-0 | |
| Record name | 3-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(4-methylsulfonylphenyl)phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(4-methylsulfonylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of 2-Cyano-5-(4-methylsulfonylphenyl)benzaldehyde.
Reduction: Formation of 2-Amino-5-(4-methylsulfonylphenyl)phenol.
Substitution: Formation of various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2-Cyano-5-(4-methylsulfonylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The cyano group and the hydroxyl group play crucial roles in binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
a. 2-Cyano-5-(4-hydroxyphenyl)phenol
- Structure : Differs by replacing the methylsulfonyl group with a hydroxyl (-OH) at the para position of the phenyl ring.
- Properties : The hydroxyl group is electron-donating, increasing solubility in polar solvents. However, this may reduce stability under oxidative conditions compared to the methylsulfonyl variant.
b. 2-Cyano-5-(2,3-difluorophenyl)phenol
- Structure : Contains a 2,3-difluorophenyl group instead of the methylsulfonylphenyl group.
- Properties : Fluorine atoms enhance lipophilicity and metabolic stability. Molecular weight = 231.2 g/mol (vs. ~277.3 g/mol estimated for the methylsulfonyl analog).
c. Sulfonamide 24 (2-cyano-5-(4-N,N-dimethylphenylamino)penta-2,4-dienamide)
- Structure: Shares a cyano group but incorporates a sulfonamide-linked dienamide chain.
- Biological Activity: Exhibited moderate cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 85.31 µM), though less potent than 5-fluorouracil .
Data Tables
Table 1: Comparative Properties of Selected Analogues
Table 2: Cytotoxicity of Sulfonamide/Cyano Hybrids ()
| Compound ID | Substituents | HT-29 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) |
|---|---|---|---|
| 1b | Cyano + acetamide | 49.22 | Not reported |
| 8 | 5,6-dimethylbenzothiazole + acetamide | 45.62 | Not reported |
| 24 | Sulfonamide + dienamide | Not reported | 85.31 |
| 5-Fluorouracil (Control) | - | 28.50 | 25.40 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
